molecular formula C13H16N2O2 B2910022 4-(butan-2-yloxy)-N-(cyanomethyl)benzamide CAS No. 2094695-58-4

4-(butan-2-yloxy)-N-(cyanomethyl)benzamide

Cat. No.: B2910022
CAS No.: 2094695-58-4
M. Wt: 232.283
InChI Key: MXCUETAXVQZCTQ-UHFFFAOYSA-N
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Description

4-(butan-2-yloxy)-N-(cyanomethyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a butan-2-yloxy group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yloxy)-N-(cyanomethyl)benzamide typically involves multiple steps. One common route starts with the preparation of 4-(butan-2-yloxy)benzaldehyde, which is then converted to the corresponding benzamide through a series of reactions. The key steps include:

    Formation of 4-(butan-2-yloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with 2-butanol in the presence of an acid catalyst.

    Conversion to Benzamide: The aldehyde group is then converted to an amide group through a reaction with cyanomethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yloxy)-N-(cyanomethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzamide core allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(butan-2-yloxy)-N-(cyanomethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(butan-2-yloxy)-N-(cyanomethyl)benzamide involves its interaction with specific molecular targets. The benzamide core can interact with enzymes and receptors, potentially modulating their activity. The cyanomethyl group may also play a role in its biological activity by participating in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(butan-2-yloxy)benzaldehyde
  • 4-(butan-2-yloxy)benzoic acid
  • 4-(butan-2-yloxy)benzylamine

Uniqueness

4-(butan-2-yloxy)-N-(cyanomethyl)benzamide is unique due to the presence of both the butan-2-yloxy and cyanomethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-butan-2-yloxy-N-(cyanomethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-10(2)17-12-6-4-11(5-7-12)13(16)15-9-8-14/h4-7,10H,3,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCUETAXVQZCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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